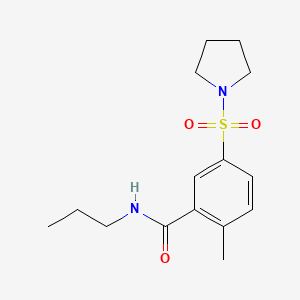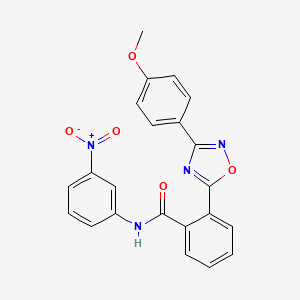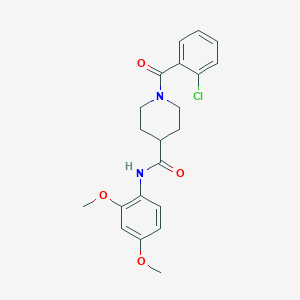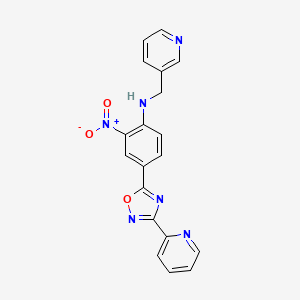![molecular formula C17H20N4O B7696242 N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7696242.png)
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide is a chemical compound that has been the focus of scientific research due to its potential medicinal properties. It is a member of the pyrazoloquinoline class of compounds and has been studied for its effects on various biochemical and physiological processes.
Mécanisme D'action
The exact mechanism of action of N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and may also inhibit the activation of NF-kappaB, a transcription factor involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide in lab experiments is its potential as a therapeutic agent for various diseases and disorders. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its use in the lab.
Orientations Futures
There are several potential future directions for research involving N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide. One direction is to further investigate its potential as a therapeutic agent for various diseases and disorders, such as cancer and inflammatory conditions. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more effective treatments based on this compound. Additionally, research could focus on developing new synthesis methods for this compound, which may lead to more efficient and cost-effective production methods.
Méthodes De Synthèse
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide can be synthesized through a multi-step process involving the reaction of various chemicals. One method involves the reaction of 2-aminopyrazolo[3,4-b]quinoline with propyl iodide to form 2-propylamino-pyrazolo[3,4-b]quinoline. This compound is then reacted with isobutyric anhydride to form this compound.
Applications De Recherche Scientifique
N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide has been studied for its potential use in treating various diseases and disorders. It has been shown to have anti-inflammatory properties and may be useful in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. It has also been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-methyl-N-(1-propylpyrazolo[3,4-b]quinolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-4-9-21-16-13(15(20-21)19-17(22)11(2)3)10-12-7-5-6-8-14(12)18-16/h5-8,10-11H,4,9H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIRNFBWVJQUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696175.png)


![N-(6-tert-Butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7696199.png)


![1-(4-ethoxy-3-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7696227.png)





